molecular formula C20H15ClN2O3 B608681 LUF7244 CAS No. 1416575-97-7

LUF7244

货号: B608681
CAS 编号: 1416575-97-7
分子量: 366.801
InChI 键: KKKJYDOHVKIIQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LUF7244 is a novel allosteric modulator/activator of Kv11.1 channels, counteracting dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model.

科学研究应用

Background and Mechanism of Action

LUF7244 functions primarily by modulating the Kv11.1 channels, which are crucial for cardiac repolarization. Blockade of these channels can lead to severe arrhythmias, such as torsades de pointes, especially when other drugs prolong the action potential duration (APD) by inhibiting these channels. This compound has been shown to counteract these effects, thereby providing a therapeutic avenue for preventing arrhythmias induced by various pharmacological agents .

In Vitro Studies

  • Effect on Action Potential Duration :
    • This compound was tested on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and canine ventricular cardiomyocytes. At a concentration of 10 µM, it significantly shortened the APD by approximately 50% and inhibited early afterdepolarizations induced by dofetilide .
  • Ion Channel Conductance :
    • Experiments demonstrated that this compound increased the conductance of Kv11.1 channels in a dose-dependent manner, effectively doubling the I_Kr current at higher concentrations (up to 30 µM) when using potassium solutions . This increase in conductance is vital for restoring normal cardiac rhythm during pharmacological stress.

In Vivo Studies

  • Animal Model Testing :
    • In a study involving anaesthetized dogs, this compound was administered intravenously. It was found to prevent dofetilide-induced torsades de pointes in 5 out of 7 dogs with chronic atrioventricular block, demonstrating its potential as an antiarrhythmic agent without causing significant proarrhythmic effects itself .
  • Pharmacokinetics :
    • Peak plasma levels of this compound were measured at 1.75 ± 0.80 µM during sinus rhythm and 2.34 ± 1.57 µM post-chronic atrioventricular block, indicating effective systemic exposure necessary for therapeutic action .

Case Study 1: Prevention of Drug-Induced Arrhythmias

In a controlled study, this compound was administered alongside dofetilide to evaluate its protective effects against induced arrhythmias in a canine model. The results showed that this compound effectively reduced the incidence of early afterdepolarizations and significantly mitigated the risk of torsades de pointes, suggesting its utility in clinical settings where patients are prescribed drugs known to prolong QT intervals .

Case Study 2: Electrophysiological Stability

Another study focused on the electrophysiological properties of hiPSC-CMs exposed to uremic toxins known to prolong APD. The introduction of this compound led to a restoration of normal APD values comparable to control conditions, highlighting its potential as a therapeutic agent for managing cardiac dysfunction related to uremic toxicity .

Data Tables

Parameter Control This compound Treatment Effect
APD (ms)390 ± 92177 ± 79Shortened by ~55%
Incidence of Torsades de PointesHighLowSignificant reduction
I_Kr Conductance (µA)BaselineIncreasedDoubling at high concentrations

化学反应分析

Chemical Identity and Functional Role

LUF7244 is a negative allosteric modulator/activator of Kv11.1 (hERG) potassium channels. While its exact chemical structure remains unspecified in the literature, it belongs to a class of compounds designed to modulate ion channel activity without direct blockade .

Mechanistic Interactions with KvChannels

This compound enhances Kv11.1 current (IKv11 1I_{\text{Kv11 1}}) by inhibiting channel inactivation. Key findings include:

Table 1: Electrophysiological Effects of this compound

ParameterEffect of this compound (10 μM)Experimental Model
IKv11 1I_{\text{Kv11 1}}Increased via reduced inactivationHEK-hERG cells
IKrI_{\text{Kr}}DoubledCanine cardiomyocytes
Action Potential DurationShortened by ~50%Human iPSC-CMs
Early Afterdepolarizations (EADs)InhibitedRat ventricular myocytes

Allosteric Modulation of Drug Binding

This compound reduces the affinity of Kv11.1 channels for classical blockers (e.g., dofetilide, astemizole) through negative allosteric interactions. Molecular docking studies suggest it binds near F557 in the channel’s S4-S5 linker, overlapping with the site of the activator ICA-105574 .

Key Observations :

  • Dofetilide Binding : this compound (10 μM) decreased dofetilide’s binding affinity by >50% .

  • Proarrhythmia Prevention : Suppressed EADs and torsades de pointes in canine models at plasma levels of 1.75–2.34 μM .

Selectivity Profile

This compound exhibits specificity for Kv11.1 over other cardiac ion channels:

Table 2: Selectivity of this compound (10 μM)

Channel TypeEffect
IKIR2 1I_{\text{KIR2 1}}No effect
INav1 5I_{\text{Nav1 5}}No effect
ICa LI_{\text{Ca L}}No effect
IKsI_{\text{Ks}}No effect

In Vivo Pharmacodynamic Outcomes

In dogs with chronic atrioventricular block:

  • Torsades de Pointes Prevention : 5/7 animals showed no arrhythmias post-dofetilide exposure .

  • QTc Interval : Shortened non-significantly (−6.8%) without proarrhythmic effects .

Gaps in Chemical Reaction Data

The provided sources lack details on:

  • Synthetic pathways for this compound.

  • Reaction kinetics or thermodynamic parameters.

  • Degradation or metabolic pathways.

For synthetic chemistry data, consult specialized databases (e.g., Reaxys, SciFinder) or primary synthetic literature, which were not included in the search results.

属性

CAS 编号

1416575-97-7

分子式

C20H15ClN2O3

分子量

366.801

IUPAC 名称

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide

InChI

InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24)

InChI 键

KKKJYDOHVKIIQP-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CN=C1)COC2=CC=C(C(C3=CC=CC(Cl)=C3)=O)C=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LUF7244;  LUF-7244;  LUF 7244

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LUF7244
Reactant of Route 2
Reactant of Route 2
LUF7244
Reactant of Route 3
Reactant of Route 3
LUF7244
Reactant of Route 4
Reactant of Route 4
LUF7244
Reactant of Route 5
Reactant of Route 5
LUF7244
Reactant of Route 6
Reactant of Route 6
LUF7244

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。